molecular formula C5H3I2N B048462 2,5-Diiodopyridine CAS No. 116195-81-4

2,5-Diiodopyridine

Cat. No. B048462
M. Wt: 330.89 g/mol
InChI Key: YHWFCFIXXMXRBF-UHFFFAOYSA-N
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Description

  • Introduction 2,5-Diiodopyridine is a dihalogenated pyridine derivative. It is a significant compound in organic chemistry due to its utility in various synthetic pathways and its biological activity.

  • Synthesis Analysis

    • The synthesis of 2,5-diiodopyridine derivatives involves palladium-catalyzed aminocarbonylation reactions, as shown in the study by Takács et al. (2017) (Takács et al., 2017). This process yields products with carboxamide and ketocarboxamide functionalities.
    • Another synthesis route, as described by Leboho et al. (2015), involves double Sonogashira coupling reactions on diiodopyridine derivatives (Leboho et al., 2015).
  • Molecular Structure Analysis

    • Studies on the molecular structure of pyridine derivatives, including diiodopyridines, reveal their stability and structural variations, as shown in the research by Bryndal et al. (2012) (Bryndal et al., 2012). These structures are often stabilized by hydrogen bonds and exhibit layered arrangements.
  • Chemical Reactions and Properties

    • The reactivity of 2,5-diiodopyridine includes participation in various coupling reactions. For instance, Schwab et al. (2002) demonstrated the Stille coupling of 2,5-dibromopyridine for the synthesis of bipyridine derivatives (Schwab et al., 2002).
  • Physical Properties Analysis

    • The physical properties of diiodopyridines, such as their melting points and solubility, are crucial for their applications in synthesis. However, specific details on the physical properties of 2,5-diiodopyridine are not extensively covered in the literature available.
  • Chemical Properties Analysis

    • The chemical properties, such as the electrophilic and nucleophilic characteristics of 2,5-diiodopyridine, are integral to its reactivity in various organic synthesis pathways. The study by Abraham et al. (2017) on 2-Amino-3-bromo-5-nitropyridine provides insights into the electronic characteristics of similar compounds (Abraham et al., 2017).

Scientific Research Applications

  • Peptide Heterodimerization : 2,2′-Dithiobis(5-nitropyridine) is used in the heterodimerization of cysteine-containing peptides, facilitating the formation of asymmetric disulfides and the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).

  • Synthesis of Triazidopyridines : The synthesis of 2,4,6-triazidopyridine and its 3,5-diiodo derivative showcases their potential applications in 1,3-dipolar cycloaddition, phosphorylation, reduction, thermolysis, and photolysis reactions (Chapyshev & Chernyak, 2012).

  • Antimicrobial Drugs : 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show promise as new antimicrobial drugs, with their structure influencing antibacterial activity against bacteria's lipopolysaccharide (Koszelewski et al., 2021).

  • Biological Sensing and Iron Complexes : 2,6-Bis(pyrazolyl)pyridines and related ligands offer versatile terpyridine analogues for applications in biological sensing, with iron complexes showing unusual spin-state transitions (Halcrow, 2005).

  • Prion Disease Treatment : 2-Aminopyridine-3,5-dicarbonitrile-based compounds exhibit improved bioactivity against prion replication and suitable pharmacokinetic profiles for evaluation in animal models of prion disease (May et al., 2007).

  • Opto-Electronic Devices and Nanotechnology : π-Conjugated terpyridines have potential applications ranging from photovoltaics to nanotechnology, including in life science and opto-electronic devices (Wild et al., 2011).

  • Drug Discovery : 2-Aminopyridine is a key moiety in synthesizing low-molecular-weight molecules for use as pharmacophores against various biological targets, offering a straightforward design and easy identification of toxicity-causing metabolites (Rao & Chanda, 2021).

  • Memory Devices and Nano-Actuators : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule shows promise as a memory device or nano-actuator, utilizing charge-induced conformational switching controlled by bias voltage (Derosa, Guda, & Seminario, 2003).

  • Nicotinic Acid Metabolism : The oxidation of 2,5-dihydroxypyridine by a single enzyme produces formate and maleamate, with the incorporation of oxygen 18 into the products (Gauthier & Rittenberg, 1971).

  • Antiparasitic Activity : Synthesis of 2,3,5-trisubstituted 7-azaindoles and 2,5-disubstituted 7-azaindoles has shown promising biological activity against the gastrointestinal protozoal parasite Giardia duodenalis trophozoites (Leboho et al., 2015).

  • Synthesis of Carboxamide and Ketocarboxamide : Palladium-catalyzed aminocarbonylation of diiodopyridines can produce carboxamide and ketocarboxamide products, depending on the reaction conditions, with high synthetic interest (Takács et al., 2017).

  • Drug Candidates and Heterocycle Synthesis : Copper-catalyzed cyclization of oxime esters with 2-benzylidenemalononitrile provides a novel method for constructing 2-aminopyridines, offering potential in drug candidates and heterocycle synthesis (蔡忠建 et al., 2014).

  • Triheteroarylpyridine Scaffolds : A study on 2-chloro-3,4-diiodopyridine led to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives (Daykin et al., 2010).

Safety And Hazards

2,5-Diiodopyridine is classified as having acute toxicity (oral), skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

A study has been conducted on the polymorphism and isomorphism in trans-bis(2,5-diiodopyridine)dihalocopper (ii) complexes. The study investigated the role of the solvent and temperature on the formation of the different polymorphs .

properties

IUPAC Name

2,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWFCFIXXMXRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401161
Record name 2,5-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodopyridine

CAS RN

116195-81-4
Record name 2,5-Diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diiodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
MI Alwahsh, FF Awwadi, MH Kailani - New Journal of Chemistry, 2022 - pubs.rsc.org
Two polymorphs of each of the complexes, [Cu(25dIpy)2Cl2] and [Cu(25dIpy)2Br2], (where 25dIpy = 2,5-diiodopyridine) were prepared and characterized by single crystal and powder X…
Number of citations: 1 pubs.rsc.org
C von Essen, K Rissanen, R Puttreddy - Materials, 2019 - mdpi.com
Two series of 2,5-dihalopyridine-Cu(I)A (A = I, Br) complexes based on 2-X-5-iodopyridine and 2-X-5-bromopyridine (X = F, Cl, Br and I) are characterized by using single-crystal X-ray …
Number of citations: 9 www.mdpi.com
Y Hama, Y Nobuhara, Y Aso, T Otsubo… - Bulletin of the Chemical …, 1988 - journal.csj.jp
Bis(tetrapropyl- and tetrabutylammonium) 1,1′-(2,5-pyridinediyl)bis[dicyanomethanide] (4a and 4b) were prepared in order to investigate the properties of pyridine-analogue 3 of …
Number of citations: 56 www.journal.csj.jp
A Takács, GM Varga, J Kardos, L Kollár - Tetrahedron, 2017 - Elsevier
The aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines was carried out using …
Number of citations: 16 www.sciencedirect.com
A Bouillon, JC Lancelot, V Collot, PR Bovy, S Rault - Tetrahedron, 2002 - Elsevier
This paper describes a general method for the synthesis and isolation of novel 6-halo-pyridin-3-yl-boronic acids and esters 2–5. These compounds are prepared taking in account a …
Number of citations: 19 www.sciencedirect.com
C Engtrakul, LR Sita - Organometallics, 2008 - ACS Publications
Regiospecific synthetic methods have been developed for the assembly of unsymmetric conjugated molecular frameworks containing 2,5-diethynylpyridyl- and 2,5-diethynylpyridinium-…
Number of citations: 55 pubs.acs.org
F Ogura, Y Hama, Y Aso, T Otsubo - Synthetic Metals, 1988 - Elsevier
Since the heteroquinonoid analogues of 7, 7, 8, 8-tetracyano-1, 4-benzoquinodimethane (TCNQ) are very interesting as potential electron acceptors, we have undertaken the syntheses …
Number of citations: 6 www.sciencedirect.com
M Waki, N Mizoshita, T Ohsuna, T Tani… - Chemical …, 2010 - pubs.rsc.org
Periodic mesoporous organosilica with densely packed pyridine units within the framework and crystal-like molecular-scale periodicity was synthesized. The framework pyridines were …
Number of citations: 64 pubs.rsc.org
BJ Jankiewicz, NR Vinueza… - Journal of physical …, 2013 - Wiley Online Library
Reactive intermediates are key species involved in many chemical and biochemical processes. For example, carbon‐centered aromatic σ,σ‐biradicals formed in biological systems from …
Number of citations: 13 onlinelibrary.wiley.com
N Adachi, Y Kaneko, K Sekiguchi, H Sugiyama… - …, 2015 - Wiley Online Library
Poly(p‐pyridinium phenylene ethynylene)s (PPyPE) functionalized with alternating donor–acceptor repeat units were synthesized by a Pd‐catalyzed Sonogashira coupling reaction …

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